Product packaging for 2-(Chloromethyl)thiirane(Cat. No.:CAS No. 3221-15-6)

2-(Chloromethyl)thiirane

Cat. No.: B1265399
CAS No.: 3221-15-6
M. Wt: 108.59 g/mol
InChI Key: XRWMHJJHPQTTLQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thiirane, commonly known as epithiochlorohydrin, is a key synthetic intermediate in organic and polymer chemistry. This compound, with the molecular formula C₃H₅ClS and a molecular weight of 108.59 g/mol, features a reactive thiirane (three-membered sulfur heterocycle) ring alongside a chloromethyl functional group, enabling diverse chemical transformations . Its physical state is a liquid with a boiling point of 69-70°C at 67 mmHg and a density of 1.275 g/mL . This reagent is primarily valued as a versatile building block for the synthesis of various sulfur-containing heterocycles. It plays a crucial role in the preparation of thietanes (four-membered sulfur rings) through ring-expansion reactions, which are important structural motifs in pharmaceutical and biological compounds . Furthermore, this compound participates in ring-opening polymerizations catalyzed by quaternary onium salts to produce polysulfides with controlled molecular structures . Its reactivity with organolithium compounds has been extensively studied, leading to the formation of allyl sulfides or substituted thiiranes, depending on the reaction conditions and catalysts used . The conformational stability of this compound has been characterized in liquid and solid phases, with the gauche-2 conformer being predominant in the solid state . Research Applications: • Synthesis of thietane-containing spironucleosides and other complex heterocycles . • Monomer for the ring-opening polymerization to create well-defined polysulfides and other functional polymers . • Substrate for stereospecific reactions with nucleophiles to produce allyl sulfides and other sulfur-functionalized molecules . • Building block for the development of sulfur-based glycomimetics and biologically active molecules . Handling and Safety: This compound is for research and further manufacturing use only, not for direct human use. It is a dangerous substance that requires careful handling. Hazard statements include H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is essential. It should be stored in a cool place, under an inert atmosphere such as nitrogen .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClS B1265399 2-(Chloromethyl)thiirane CAS No. 3221-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)thiirane
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InChI

InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2
Source PubChem
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InChI Key

XRWMHJJHPQTTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25839-46-7
Record name Thiirane, 2-(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID701031297
Record name Epithiochlorohydrin
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Molecular Weight

108.59 g/mol
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CAS No.

3221-15-6
Record name (Chloromethyl)thiirane
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Record name Epithiochlorohydrin
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Record name 2-(Chloromethyl)thiirane
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Record name Epithiochlorohydrin
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Record name 2-(chloromethyl)thiirane
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Synthetic Methodologies for 2 Chloromethyl Thiirane

Classical Approaches to Thiirane (B1199164) Synthesis

Traditional methods for synthesizing thiiranes, including 2-(chloromethyl)thiirane, often involve the transformation of corresponding epoxides or reactions utilizing sulfur-containing nucleophiles.

Reaction of Epichlorohydrin (B41342) with Sodium Sulfide (B99878)

A prevalent and well-established method for the synthesis of this compound involves the reaction of epichlorohydrin with a sulfur source, such as sodium sulfide. vulcanchem.com This reaction facilitates the conversion of the oxirane (epoxide) ring to a thiirane (episulfide) ring. vulcanchem.com The process is typically conducted in an aqueous solution under mild temperature conditions, often around room temperature or slightly elevated. This approach is noted for its utility in producing the target compound. vulcanchem.com

Thionation of Epoxides (Oxiranes)

The conversion of epoxides to thiiranes, a process known as thionation, is a fundamental strategy in the synthesis of sulfur-containing heterocycles. Several reagents and catalytic systems have been developed to effect this transformation efficiently.

The use of thiocyanate (B1210189) salts, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN), represents a common method for the thionation of epoxides. researchgate.net This reaction provides a pathway to convert oxiranes into their corresponding thiiranes. researchgate.net Research has shown that this conversion can be carried out efficiently at room temperature in the absence of a catalyst by using polyethylene (B3416737) glycol (PEG-400) as the reaction medium. researchgate.net

Molecular iodine has been identified as an effective and mild Lewis acid catalyst for various organic transformations, including the synthesis of thiiranes from oxiranes. scispace.com This catalytic approach is valued for its operational simplicity, cost-effectiveness, and compatibility with a range of functional groups. researchgate.netscispace.com The use of a catalytic amount of molecular iodine can facilitate the conversion of epoxides to thiiranes under mild conditions, often with high conversions and short reaction times. researchgate.netuomphysics.net

Biocatalysis offers an alternative, environmentally benign approach to chemical synthesis. Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov In the reverse reaction, these enzymes can catalyze the ring-opening of epoxides with various nucleophiles. nih.govnih.gov While their primary application has been in the synthesis of β-substituted alcohols, the principle of enzymatic epoxide ring-opening suggests a potential, though less commonly documented, route for thionation if an appropriate sulfur nucleophile is utilized. nih.govnih.gov

Modern and Advanced Synthetic Strategies

Contemporary research continues to seek more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its derivatives. These efforts focus on improving yields, enhancing selectivity, and developing scalable production methods. vulcanchem.com Advanced strategies may involve the development of novel catalysts or the use of continuous flow reactors in industrial settings to ensure consistent quality and yield.

Direct Sulfur Transfer Agents

The most common strategy for synthesizing this compound involves the direct transfer of a sulfur atom from a reagent to the corresponding epoxide, epichlorohydrin. This transformation is achieved using various sulfur-donating compounds, often under mild conditions.

Thiourea (B124793) (NH₂CSNH₂) is a widely employed and efficient sulfur transfer agent for converting epoxides into thiiranes. tandfonline.com The reaction proceeds by nucleophilic attack of the sulfur atom on one of the epoxide's carbon atoms, leading to ring-opening, followed by an intramolecular cyclization that expels urea (B33335) and forms the three-membered thiirane ring. To improve efficiency and promote greener synthesis, this reaction can be performed under various conditions. For instance, using thiourea in conjunction with silica (B1680970) gel provides an environmentally friendly protocol for the high-yield preparation of thiiranes from various epoxides. ingentaconnect.comchemistryviews.org Another approach involves conducting the reaction in deep eutectic solvents (DES), which can also yield the corresponding thiiranes. organic-chemistry.org

Besides thiourea, other sulfur-containing nucleophiles are effective. Inorganic thiocyanates, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), are classical reagents for this purpose. tandfonline.comdntb.gov.ua Another straightforward method involves the direct reaction of epichlorohydrin with sodium sulfide. These methods, while effective, can sometimes be limited by factors such as long reaction times or the formation of by-products. tandfonline.com

Table 1: Direct Sulfur Transfer Agents for Thiirane Synthesis This table is interactive. You can sort and filter the data.

Sulfur Agent Typical Conditions Notes References
Thiourea Refluxing solvent (e.g., acetonitrile) Common, efficient, can be catalyzed. tandfonline.com
Thiourea / Silica Gel Solvent-free A "green" protocol with high yields. ingentaconnect.comdntb.gov.ua
Thiourea / DES Urea-choline chloride solvent Alternative green chemistry approach. organic-chemistry.org
Ammonium Thiocyanate Non-aqueous, often catalyzed Classic reagent for epoxide conversion. tandfonline.comdntb.gov.ua
Sodium Sulfide Mild temperatures Direct conversion of epichlorohydrin.

Metal-Catalyzed Approaches for Thiirane Formation

To enhance the rate and yield of thiirane synthesis from epoxides, various metal catalysts are employed. These catalysts often function as Lewis acids, activating the epoxide ring towards nucleophilic attack by the sulfur transfer agent. tandfonline.com

A notable example is the use of tin(IV) meso-tetraphenylporphyrin, which acts as an efficient catalyst for the conversion of epoxides to thiiranes using thiourea in refluxing acetonitrile (B52724), achieving excellent yields under non-aqueous conditions. tandfonline.com Other metal-based systems have been successfully developed, including catalysts based on cerium(IV), ruthenium(III), bismuth(III) chloride, and titanium compounds like TiO(TFA)₂. tandfonline.comdntb.gov.ua For example, bismuth(III) chloride serves as a mild and efficient catalyst for the synthesis of thiiranes from oxiranes with ammonium thiocyanate. researchgate.net

An alternative metal-catalyzed approach involves the direct addition of elemental sulfur to alkenes. Rhodium complexes, such as those derived from RhH(PPh₃)₄, can catalyze the transfer of a sulfur atom to a double bond to form the corresponding thiirane. rsc.orgmdpi.com This method is effective for reactive alkenes like norbornenes. rsc.orgmdpi.com

Table 2: Selected Metal-Catalyzed Systems for Thiirane Synthesis This table is interactive. You can sort and filter the data.

Catalyst Sulfur Source Substrate Notes References
Sn(IV) Porphyrin Thiourea Epoxides Excellent yields in refluxing acetonitrile. tandfonline.com
Ceric Ammonium Nitrate Thiourea Epoxides Efficient catalytic conversion. tandfonline.com
Bismuth(III) Chloride Ammonium Thiocyanate Epoxides Mild and efficient catalysis. researchgate.net
TiO(TFA)₂ Thiourea / NH₄SCN Epoxides Effective titanium-based catalyst system. dntb.gov.ua
RhH(PPh₃)₄ Elemental Sulfur (S₈) Alkenes Direct sulfur addition to C=C bonds. rsc.orgmdpi.com

Stereoselective Synthesis of Chiral Thiiranes

The synthesis of enantiomerically pure this compound is of significant interest. The stereochemistry of the final thiirane product is typically dictated by the stereochemistry of the starting chiral epichlorohydrin. The conversion of the epoxide to the thiirane often proceeds with a defined stereochemical outcome, such as inversion of configuration, meaning that (R)-epichlorohydrin will yield (S)-2-(chloromethyl)thiirane and vice-versa. nih.govacs.org

Therefore, the key to synthesizing chiral thiiranes lies in the ability to produce enantiomerically pure epoxides. A prominent method for this is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin. This process uses a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other, desired enantiomer unreacted and in high enantiomeric excess. Chiral salen-cobalt(III) complexes, often referred to as Jacobsen's catalysts, are highly effective for this transformation. acs.org The development of such catalysts was a major breakthrough, enabling the asymmetric epoxidation of unfunctionalized alkenes. wikipedia.org

The preparation of the chiral catalyst itself, such as salen-Co(OAc), is a critical step, as its optical purity directly influences the enantioselectivity of the resolution process. acs.org This methodology has been successfully applied to produce (S)-epichlorohydrin on a large scale, which can then be converted to (R)-2-(chloromethyl)thiirane. acs.orgbiosynth.com

Table 3: Methods for Stereoselective Synthesis This table is interactive. You can sort and filter the data.

Method Catalyst / Reagent Target Mechanism References
Hydrolytic Kinetic Resolution Chiral Salen-Co(III) Complex Chiral Epichlorohydrin Selective hydrolysis of one epoxide enantiomer from a racemic mixture. acs.org
Asymmetric Epoxidation Jacobsen's Catalyst Chiral Epoxides Enantioselective transformation of prochiral alkenes into epoxides. wikipedia.orgredalyc.org
Stereospecific Sulfurization Thiourea or Thiocyanate Chiral Thiirane Conversion of a chiral epoxide to a chiral thiirane, often with inversion of configuration. nih.govacs.org

Industrial Production Methods and Scalability

On an industrial scale, the synthesis of this compound is based on the conversion of its bulk-produced precursor, epichlorohydrin. The scalability of this process depends on optimizing reaction efficiency, cost-effectiveness, and throughput.

For chiral synthesis, the economic viability of the process hinges on the efficient recovery and reuse of the expensive chiral catalyst. acs.org In the large-scale production of (S)-epichlorohydrin via HKR, the catalyst is separated from the product mixture and recycled. acs.org Furthermore, large-scale separation techniques, such as continuous distillation or film evaporators, are employed to isolate the final product, which is far more efficient than laboratory purification methods like column chromatography. acs.org The ongoing development of novel synthetic methodologies aims to further improve scalability by focusing on higher yields, greater selectivity, and more environmentally friendly approaches that minimize waste and energy consumption. vulcanchem.com

Reaction Mechanisms and Reactivity of 2 Chloromethyl Thiirane

Ring Strain and Reactivity of the Thiirane (B1199164) Core

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. The defining characteristic of the thiirane ring is its significant ring strain, a consequence of the compressed bond angles deviating from the ideal tetrahedral geometry. youtube.com This inherent strain makes the ring susceptible to opening by various reagents, driving many of its characteristic reactions. youtube.comcymitquimica.com While analogous to oxiranes (epoxides), thiiranes exhibit distinct reactivity. The larger size of the sulfur atom compared to oxygen results in a different ring strain enthalpy, influencing its stability and reactivity profile. youtube.com

The high ring strain energy is a key driver for the unique reactivity and synthetic utility of three-membered rings. acs.org This strain facilitates ring-opening reactions, as the release of this strain provides a thermodynamic driving force. However, it has been noted that ring strain alone does not fully account for the enhanced reactivity of three-membered heterocycles like thiiranes in nucleophilic substitution reactions when compared to their acyclic counterparts. dtic.milnih.gov Computational studies suggest that the unique topology of the three-membered ring allows the heteroatom (sulfur in this case) to influence the charge distribution at the reaction center in the transition state, further accelerating the reaction rate. nih.gov

In reactions with nucleophiles, the attack typically occurs at one of the carbon atoms of the thiirane ring, leading to cleavage of a carbon-sulfur bond. The regioselectivity of this attack on unsymmetrical thiiranes is generally governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. researchgate.net

Nucleophilic Substitution Reactions

2-(Chloromethyl)thiirane is a bifunctional molecule, possessing two sites susceptible to nucleophilic attack: the carbon of the chloromethyl group and the carbon atoms of the thiirane ring. The chloromethyl group provides a classic site for SN2 reactions, while the strained thiirane ring can undergo nucleophilic ring-opening.

The chlorine atom in the chloromethyl group is a good leaving group, making this position a prime target for nucleophilic substitution. A wide array of nucleophiles can displace the chloride ion, leading to a diverse range of substituted thiirane derivatives.

The chloromethyl group of this compound readily undergoes nucleophilic substitution with various nucleophiles such as amines, alcohols, and thiols. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. This provides a straightforward route to functionalized thiiranes. For instance, the reaction with aromatic amines in the presence of a base like sodium hydroxide (B78521) in water can produce various 3-arylaminothietanes, which are formed through a rearrangement of the initial thiirane product. researchgate.net

It is important to note that under certain conditions, particularly with strong nucleophiles or in the presence of a base, a competing reaction known as the thiirane-thietane rearrangement can occur. nih.gov This rearrangement involves an intramolecular nucleophilic attack of the sulfur atom on the carbon of the chloromethyl group, followed by intermolecular attack of the external nucleophile on the resulting bicyclic intermediate.

The alkylation of N-arylcyanamides with this compound in an aqueous alkaline solution serves as a convenient method for the synthesis of N-aryl-N-(thietan-3-yl)cyanamides. researchgate.netresearchgate.net The yields of these reactions can vary, generally being lower when the aryl substituent is electron-deficient. researchgate.netresearchgate.net This reaction proceeds through the initial formation of a thiiran-2-ylmethyl derivative, which then undergoes a thiirane-thietane rearrangement to yield the final thietane (B1214591) product.

Below is a table summarizing the yields of N-aryl-N-(thietan-3-yl)cyanamides from the reaction of N-arylcyanamides with this compound.

Aryl SubstituentYield (%)
Phenyl76
p-Tolyl72
p-Methoxyphenyl68
p-Chlorophenyl55
p-Nitrophenyl34
Data sourced from multiple studies. researchgate.netresearchgate.net

The reaction of this compound with phenols containing electron-withdrawing groups results in the formation of 3-(aryloxy)thietanes. researchgate.netresearchgate.net The yields for these reactions are generally in the range of 19-45%. researchgate.net Similar to the reaction with N-arylcyanamides, this transformation involves a thiirane-thietane rearrangement. The phenoxide, generated under basic conditions, acts as the nucleophile.

The following table presents the yields for the synthesis of various 3-(aryloxy)thietanes.

PhenolYield (%)
4-Nitrophenol45
2,4-Dinitrophenol32
4-Cyanophenol28
4-Chlorophenol19
Data compiled from research articles. researchgate.netresearchgate.net

Primary and secondary sulfonamides can be alkylated with this compound in the presence of an alkali. researchgate.net The outcome of this reaction is highly dependent on the solvent used. In an aqueous medium, the reaction exclusively yields N-(thietan-3-yl)sulfonamides due to the thiirane-thietane rearrangement. researchgate.netresearchgate.net Conversely, conducting the reaction in ethanol (B145695) favors the formation of N-(thiiran-2-ylmethyl)sulfonamides. researchgate.net This solvent-dependent selectivity highlights the competing pathways available in the reaction of this compound with nucleophiles. The treatment of various N-substituted sulfonamides with this compound in the presence of potassium hydroxide in water has been shown to produce 3-sulfonamidothietanes in low to moderate yields. nih.gov

Ring-Opening Polymerization Initiators

The polymerization of this compound proceeds via a ring-opening mechanism that can be initiated by various catalytic systems. Research has shown that rare earth catalysts are effective for this process. acs.org For instance, solid superacids, such as SO₄²⁻/TiO₂/Nd³⁺, have been successfully used as initiators. acs.org Coordination catalysts, including systems like Nd(acac)₃·3H₂O-Al₂Et₃Cl₃, and Lewis acids such as AlCl₃, are also capable of initiating the ring-opening polymerization of this monomer. acs.org The resulting poly[(chloromethyl)thiirane] is a polymer with a backbone that can undergo further chemical modifications. acs.org

Table 1: Initiators for Ring-Opening Polymerization of this compound

Initiator Type Specific Examples Citation
Rare Earth Catalyst Nd(acac)₃·3H₂O-Al₂Et₃Cl₃ acs.org
Solid Superacid SO₄²⁻/TiO₂/Nd³⁺ acs.org

Ring-Opening Reactions of the Thiirane Moiety

The significant ring strain within the three-membered thiirane ring makes it susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening reactions. smolecule.com These reactions are a cornerstone of thiirane chemistry, allowing for the synthesis of a wide array of sulfur-containing compounds. magtech.com.cn

The opening of the thiirane ring in this compound can be achieved through several general mechanistic pathways, including nucleophilic, electrophilic, acid-catalyzed, and base-catalyzed routes. The specific pathway and the resulting product regioselectivity are influenced by the nature of the reactants, catalysts, and reaction conditions. magtech.com.cnresearchgate.net

Nucleophilic ring-opening is a common reaction for thiiranes. magtech.com.cn Generally, the reaction proceeds via an Sₙ2 mechanism where the nucleophile attacks one of the ring's carbon atoms. rsc.orgresearchgate.net In unsymmetrical thiiranes like this compound, the attack typically occurs at the less substituted carbon atom, a regioselectivity governed by steric hindrance. magtech.com.cnresearchgate.net This results in the formation of thiols or thioethers. magtech.com.cn A variety of nucleophiles can be employed, including amines, alcohols, and thiols.

However, under certain conditions, an intramolecular nucleophilic substitution can occur, leading to a thiirane-thietane rearrangement. This process is favored in polar solvents like water and results in the formation of a four-membered thietane ring. researchgate.netbeilstein-journals.org For example, the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in water yields the thietane derivative exclusively. researchgate.net

Table 2: Examples of Nucleophilic Ring-Opening Reactions

Nucleophile Product Type Controlling Factor Citation
Amines, Alcohols, Thiols Thioethers Steric Hindrance
3,5-Dibromo-4-nitropyrazole Thietane (rearrangement) Solvent Polarity (H₂O) researchgate.net

In the presence of Lewis or Brønsted acids, the thiirane ring can be activated toward ring-opening. researchgate.netnih.gov The acid coordinates to the sulfur atom, making the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles. nih.gov Unlike purely nucleophilic reactions, the regioselectivity in these acid-influenced reactions can be governed by electronic effects. magtech.com.cnresearchgate.net For aromatic and 2-alkenylthiiranes, nucleophilic attack under these conditions occurs at the more substituted carbon atom. magtech.com.cnresearchgate.net In enzymatic systems, the catalytic zinc ion of a matrix metalloproteinase can function as a Lewis acid to facilitate the ring-opening of a thiirane-based inhibitor. nih.gov

Protons from Brønsted acids such as HCl and H₂SO₄ can initiate the cationic ring-opening polymerization of thiiranes. mdpi.com The process begins with the protonation of the sulfur atom, forming a thiiranium ion. This active species is then attacked by another monomer molecule in an Sₙ2 fashion, propagating the polymer chain. mdpi.com Acid catalysis can also be employed in non-polymerization reactions. For instance, an acid-catalyzed ring-opening of a thiirane with subsequent intramolecular thiol addition was used to stereoselectively synthesize a thietanoside derivative. beilstein-journals.org

Bases can also promote the ring-opening of thiiranes. One mechanism involves the base-catalyzed deprotonation of a carbon adjacent to the thiirane ring, particularly if that carbon bears an electron-withdrawing group. nih.gov This deprotonation can initiate a cascade that results in the opening of the thiirane to form an allylthiolate. nih.gov Another pathway involves the use of a base, such as triethylamine (B128534) (Et₃N), to enhance the nucleophilicity of a reagent, like a thiol, which then attacks the thiirane ring in a regiospecific Sₙ2 reaction. rsc.org This method has been used for the ring-opening of 2-methyl- and 2,2-dimethyl-thiiranes with thiols in methanol. rsc.org

Table 3: Catalysts in Base-Catalyzed Ring-Opening of Thiiranes

Catalyst/Base Reactants Mechanism Citation
Glu404 (enzyme) (sulfonyl)methyl-substituted thiirane Deprotonation at adjacent carbon nih.gov
Triethylamine (Et₃N) Substituted thiiranes + Thiols Sₙ2 attack by activated thiol rsc.org
Na⁺-exchanged X-type zeolite Substituted thiiranes + Thiols Sₙ2 attack by activated thiol rsc.org

Regioselectivity in Ring-Opening Reactions

The regioselectivity of nucleophilic ring-opening reactions in unsymmetrical thiiranes is determined by a balance of steric and electronic factors. researchgate.net The site of nucleophilic attack on the thiirane ring of this compound is influenced by the nature of the attacking species and the reaction conditions.

In the absence of strong electronic influences or catalysts, the ring-opening of unsymmetrical thiiranes is primarily governed by steric hindrance. researchgate.net Generally, nucleophiles will preferentially attack the less substituted carbon atom of the thiirane ring. researchgate.netmagtech.com.cn This principle is driven by the lower steric repulsion at the less crowded carbon, making it more accessible to the incoming nucleophile. nih.gov For this compound, this means that nucleophilic attack typically occurs at the CH₂ group of the ring rather than the carbon atom bearing the chloromethyl substituent. A detailed study on the conformational landscape of this compound has shown that the gauche-2 conformer, where the bulky chlorine and sulfur atoms are furthest apart, is the most stable and predominant form, regardless of the solvent. uniroma1.it This inherent conformational preference further supports the idea that the less substituted carbon is more sterically accessible for nucleophilic attack.

Electronic effects can significantly alter the regioselectivity of ring-opening, particularly in the presence of a Lewis acid catalyst. researchgate.netmagtech.com.cn Lewis acids coordinate to the sulfur atom of the thiirane ring, which polarizes the C-S bonds and can lead to the development of a partial positive charge on the ring carbons. mdpi.com In such cases, the reaction pathway may shift towards an Sₙ1-like mechanism.

For thiiranes substituted with groups that can stabilize a carbocation, such as aryl or alkenyl groups, nucleophilic attack under Lewis acid catalysis occurs at the more substituted carbon atom. researchgate.netmagtech.com.cn This is because the substituent can stabilize the developing positive charge in the transition state. researchgate.net While the chloromethyl group is electron-withdrawing, the coordination of a Lewis acid can still influence the reaction site. For instance, the reaction of this compound with dichlorophosphoranes results in the formation of 2-chloroethylthiophosphonium salts, indicating an attack on the ring. scribd.com The presence of a catalyst can thus shift the balance from steric control to electronic control, directing the nucleophile to the carbon atom that can better support a positive charge. researchgate.netmagtech.com.cn

Formation of Larger Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of larger, more complex heterocyclic compounds, most notably four-membered thietanes. researchgate.netresearchgate.net This transformation often occurs through a process known as the thiirane-thietane rearrangement. researchgate.netnih.gov This rearrangement is an intramolecular nucleophilic substitution where the sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a bicyclic thionium (B1214772) ion intermediate, which is then opened by an external nucleophile. nih.govbeilstein-journals.org

The solvent plays a critical role in directing the reaction pathway. For example, the reaction of this compound with sulfonamides in water leads exclusively to the formation of N-(thietan-3-yl)sulfonamides. researchgate.net Similarly, reacting this compound with sodium phenolates in polar, aqueous-alcoholic mixtures favors the formation of 3-phenoxythietanes. researchgate.net In aprotic solvents like acetonitrile (B52724) (MeCN), the outcome can be different. The reaction of this compound with 3,5-dibromo-4-nitropyrazole in water yields the thietane product, whereas in MeCN, the initial thiirane ring is retained in the product. researchgate.net

ReactantNucleophile/ConditionsSolventMajor Product(s)
This compoundSulfonamides / AlkaliWaterN-(thietan-3-yl)sulfonamides researchgate.net
This compoundSulfonamides / AlkaliEthanolN-(thiiran-2-ylmethyl)sulfonamides researchgate.net
This compoundSodium PhenolatesWater-alcohol3-Phenoxythietanes researchgate.net
This compound3,5-Dibromo-4-nitropyrazole / BaseWater3,5-Dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole researchgate.net
This compound3,5-Dibromo-4-nitropyrazole / BaseMeCN3,5-Dibromo-4-nitro-1-(thiiran-2-ylmethyl)-1H-pyrazole researchgate.net
This compoundAcetic AcidAcetic AcidThietan-3-yl acetate (B1210297) thieme-connect.de

Oxidation and Reduction of the Sulfur Atom

The sulfur atom in the thiirane ring is susceptible to both oxidation and reduction, allowing for the synthesis of a variety of sulfur-containing compounds.

The oxidation of the sulfur atom in this compound leads to the formation of the corresponding sulfoxides and sulfones. These reactions are typically carried out using common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The oxidation state of the sulfur significantly alters the chemical properties and reactivity of the molecule.

Research has demonstrated the synthesis of derivatives of thietane 1-oxide and thietane 1,1-dioxide, which can be formed from this compound via rearrangement followed by oxidation. researchgate.netresearchgate.net For instance, 3-(arylamino)thietanes, synthesized from this compound, can be further oxidized to their corresponding sulfoxide (B87167) and sulfone derivatives. researchgate.net Careful control of the reaction conditions, such as the amount of oxidizing agent and reaction time, is necessary to achieve the desired oxidation state and avoid overoxidation. researchgate.net

Starting MaterialReagent(s)Product Type
This compoundOxidizing Agents (e.g., H₂O₂, m-CPBA)Sulfoxides, Sulfones
3-(Arylamino)thietanesHydrogen PeroxideThietane 1-oxide, Thietane 1,1-dioxide derivatives researchgate.net

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

2-(Chloromethyl)thiirane serves as a cornerstone for the synthesis of intricate organic structures. The presence of the chloromethyl group provides a handle for nucleophilic attack, while the strained thiirane (B1199164) ring is susceptible to ring-opening, leading to the formation of larger, more complex heterocyclic systems.

The inherent reactivity of this compound makes it an excellent precursor for a variety of sulfur-containing compounds. The thiirane moiety can be retained while the chloromethyl group undergoes substitution, or the ring can be opened to introduce a sulfur atom into a larger molecular scaffold. This flexibility is crucial in the targeted synthesis of molecules with specific properties conferred by the presence of sulfur.

One of the most significant applications of this compound is in the synthesis of thietane (B1214591) derivatives through ring expansion reactions. nih.govbeilstein-journals.orgbeilstein-journals.org Thietanes, four-membered sulfur-containing heterocycles, are found in some natural products and are valuable intermediates in their own right. nih.gov The transformation of the three-membered thiirane ring into a four-membered thietane ring represents a powerful strategy for accessing this important class of compounds.

The rearrangement of thiiranes to thietanes is a well-documented process. beilstein-journals.orgresearchgate.net In the case of this compound, this rearrangement can be induced under various conditions. For instance, heating this compound in acetic acid solution leads to the formation of thietan-3-yl acetate (B1210297) in high yield, proceeding through a postulated 1-thioniabicyclo[1.1.0]butane intermediate. thieme-connect.de The polarity of the solvent can also play a crucial role, with more polar solvents favoring the thiirane-thietane rearrangement. researchgate.net This has been observed in reactions with sodium phenolates, where the product distribution between phenoxymethylthiiranes and 3-phenoxythietanes is influenced by the solvent system. researchgate.net

A notable example of this rearrangement is the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole. In an aqueous medium, a thiirane-thietane rearrangement occurs, yielding 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole. researchgate.net However, in an aprotic solvent like acetonitrile (B52724), the primary product is the result of direct substitution at the pyrazole (B372694) nitrogen, highlighting the influence of reaction conditions on the outcome. researchgate.net

Table 1: Solvent Effects on the Reaction of this compound

Reactant Solvent Major Product Reference
This compound Acetic Acid Thietan-3-yl acetate thieme-connect.de
This compound & Sodium Phenolates Water-alcohol mixtures 3-Phenoxythietanes (favored in higher polarity) researchgate.net
This compound & 3,5-Dibromo-4-nitropyrazole Water 3,5-Dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole researchgate.net
This compound & 3,5-Dibromo-4-nitropyrazole Acetonitrile 3,5-Dibromo-4-nitro-1-(thiiran-2-ylmethyl)-1H-pyrazole researchgate.net

Recent advancements have demonstrated the electrophilic ring expansion of thiiranes to thietanes using rhodium carbenoids. researchgate.netresearchgate.net This method utilizes safe and readily available dimethylsulfonium acylmethylides as carbene precursors. researchgate.netresearchgate.net The reaction is believed to proceed through the electrophilic activation of the thiirane by the rhodium carbenoid, followed by nucleophilic ring-opening and subsequent intramolecular cyclization to afford the functionalized thietane. researchgate.netresearchgate.net This strategy offers a novel and efficient route to a variety of substituted thietanes. researchgate.net

The reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base, provides another pathway for ring expansion to thietanes. researchgate.net This process involves the nucleophilic attack of the methylide on the thiirane ring, leading to a ring-opened intermediate. researchgate.netresearchgate.net Subsequent intramolecular displacement of dimethyl sulfoxide (B87167) results in the formation of the thietane ring. researchgate.net This method has proven to be an effective strategy for the preparation of various thietanes from their corresponding thiirane precursors. researchgate.net

Beyond the synthesis of thietanes, this compound is a precursor to other heterocyclic systems. For example, its reaction with 3,5-dibromo-4-nitropyrazole in acetonitrile not only yields the direct substitution product but also a further cyclized product, 6-bromo-2-[(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)methyl]-7-nitro-2,3-dihydropyrazolo[5,1-b]thiazole, demonstrating its utility in constructing more complex, fused heterocyclic frameworks. researchgate.net The ability to undergo various transformations makes it a valuable starting material in the synthesis of a range of heterocyclic compounds. youtube.com

Synthesis of Other Heterocycles

Thiazolo[3,2-a]benzimidazoles

The synthesis of the thiazolo[3,2-a]benzimidazole scaffold, a core structure in various biologically active compounds, can be achieved using this compound. nih.govnih.gov The reaction involves the S-alkylation of a benzimidazole-2-thione with this compound. This initial reaction is followed by an intramolecular cyclization.

Specifically, the reaction of 2-mercaptobenzimidazole (B194830) with this compound leads to the formation of 2,3-dihydro-1H,5H-thiazolo[3,2-a]benzimidazoles. researchgate.net Depending on the reaction conditions and the subsequent work-up, this can also lead to the formation of rearranged products such as 2-chloro-1-(3-thietanyl)benzimidazoles. researchgate.net The process underscores the utility of this compound in constructing fused heterocyclic systems.

Table 1: Synthesis of Heterocycles from this compound

Starting Material Reagent Product Class Reference
Benzimidazole-2-thione This compound Thiazolo[3,2-a]benzimidazoles researchgate.net
Hydrazonoyl Halides This compound (as intermediate source) Thiadiazines arkat-usa.org
Thiadiazines

Thiadiazines, a class of six-membered heterocyclic compounds containing sulfur and nitrogen atoms, can be synthesized using reagents derived from this compound. One established method involves the reaction of heterocyclic thiones with hydrazonoyl halides. arkat-usa.org While a direct, one-pot reaction of this compound to form a thiadiazine is less commonly cited, its derivatives are key intermediates. The reaction of hydrazonoyl halides with various thiones, which can be prepared from thiiranes, proceeds via a 1,3-dipolar cycloaddition of the in-situ generated nitrilimine with the C=S bond of the thione. arkat-usa.org This methodology provides a versatile route to various substituted thiadiazine derivatives.

Vinylthietanes from Thiiranes

The conversion of this compound into thietane derivatives is a well-documented process, often involving a thiirane-thietane rearrangement. researchgate.netresearchgate.net The synthesis of vinylthietanes, a specific subset of thietanes, can be achieved through the reaction of this compound with certain organometallic reagents. For instance, the reaction with organolithium compounds like phenyllithium (B1222949) and methyllithium, particularly in the presence of a copper(I) iodide catalyst, has been shown to yield substituted thiiranes as the primary products. researchgate.net However, under different conditions, these reactions can lead to ring-opened products like allyl sulfides. researchgate.net The formation of vinylthietanes is a competing pathway in the reactions of thiiranes, influenced by the choice of nucleophile and solvent polarity. researchgate.net The reaction of thiiranes with 3-chloroallyllithium is another documented method for producing thietanes. thieme.de

Polymer Synthesis and Modification

This compound serves as a key monomer in the synthesis of specialized polymers. smolecule.com The resulting poly[(chloromethyl)thiirane] possesses a polyether backbone with pendant chloromethyl groups, which can be further modified for various applications. caltech.edu

Monomer in Ring-Opening Polymerization (ROP)

The strained three-membered ring of this compound makes it an ideal candidate for ring-opening polymerization (ROP). researchgate.net This process can be initiated by cationic, anionic, or coordination catalysts, leading to poly[(chloromethyl)thiirane], a polymer with a repeating thioether linkage. smolecule.comcaltech.edumdpi.com The polymerization allows for the creation of polymers with unique thermal and mechanical properties. smolecule.com

Influence of Catalyst Type on Polymer Molecular Weight

The choice of initiator or catalyst system significantly impacts the molecular weight and polydispersity of the resulting poly[(chloromethyl)thiirane]. Research has shown a wide range of effectiveness among different catalyst types.

For example, cationic initiators such as boron trifluoride etherate (BF₃·OEt₂) have been successfully used to produce poly[(chloromethyl)thiirane] with a molecular weight of approximately 20,000 g/mol . caltech.edu In contrast, initiators based on cadmium, zinc, or aluminum were found to be less effective. caltech.edu Anionic initiators like potassium hydroxide (B78521) (KOH) and sodium amide (NaNH₂) were reported to be ineffective, producing no polymer under the tested conditions. caltech.edu The structure of the catalyst directly influences the polymerization kinetics and chain transfer or termination events, which in turn control the final polymer molecular weight. mostwiedzy.pl

Table 2: Effect of Initiator on the ROP of this compound

Initiator/Catalyst Catalyst Type Resulting Polymer Molecular Weight (Mn) Efficacy Reference
Boron trifluoride etherate (BF₃·OEt₂) Cationic ~20,000 g/mol Effective caltech.edu
Cadmium-based Coordination Lower than BF₃·OEt₂ Less Effective caltech.edu
Zinc-based Coordination Lower than BF₃·OEt₂ Less Effective caltech.edu
Aluminum-based Coordination Lower than BF₃·OEt₂ Less Effective caltech.edu
Potassium hydroxide (KOH) Anionic N/A Ineffective (No polymer) caltech.edu
Sodium amide (NaNH₂) Anionic N/A Ineffective (No polymer) caltech.edu
Rare Earth Catalysts

Rare earth metal-based coordination catalysts have emerged as highly effective systems for the ROP of this compound. researchgate.net Lanthanide complexes, in particular, have demonstrated superior catalytic activity.

Systems such as those based on neodymium, like Nd(acac)₃·3H₂O-Al₂Et₃Cl₃, have been successfully employed for the polymerization of this monomer. zju.edu.cnsciradar.com Research indicates that rare earth catalysts offer distinct advantages due to their high Lewis acidity and the steric protection afforded by their bulky ligands. The high electrophilicity of the rare earth metal center activates the thiirane monomer by coordinating to the sulfur atom, which lowers the energy barrier for initiation. Furthermore, the bulky ligands can prevent side reactions like β-hydrogen elimination, leading to longer polymer chains and higher molecular weights. Studies have focused on using these catalysts to synthesize functional resins from poly[(chloromethyl)thiirane]. researchgate.netzju.edu.cn

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Thiazolo[3,2-a]benzimidazole
Thiadiazine
Vinylthietane
Thietane
2-Mercaptobenzimidazole
Benzimidazole-2-thione
2-Chloro-1-(3-thietanyl)benzimidazole
Hydrazonoyl Halide
Nitrilimine
Phenyllithium
Methyllithium
Copper(I) iodide
Allyl Sulfide (B99878)
3-Chloroallyllithium
Poly[(chloromethyl)thiirane]
Boron trifluoride etherate
Potassium hydroxide
Sodium amide
Neodymium tris(acetylacetonate) trihydrate (Nd(acac)₃·3H₂O)

Functional Resins Derived from Poly[(chloromethyl)thiirane]

The poly[(chloromethyl)thiirane] (PCMT) polymer is a versatile backbone for creating various functional resins. tandfonline.comtandfonline.com The presence of the active chloromethyl groups in the side chains allows for straightforward chemical modification. tandfonline.com These functional resins, which possess a polythioether backbone, have demonstrated enhanced properties, particularly in the sorption of noble metals, compared to resins with conventional C-C backbones. tandfonline.com

Functional resins containing primary amino groups, designated as CA resins, have been synthesized from poly[(chloromethyl)thiirane]. tandfonline.comjlu.edu.cn The synthesis involves the reaction of PCMT with diamine compounds. tandfonline.com These resins exhibit significant sorption capacities for noble metals, particularly for gold (Au(III)) and silver (Ag⁺). tandfonline.comtandfonline.com For example, CA resins can absorb 5-8 mmol of Au(III) and 7-9 mmol of Ag⁺ per gram of resin. tandfonline.comtandfonline.com

Table 2: Elemental Analysis of Primary Amino Group Resins (CA Resins) Source: tandfonline.com

Resin CodeCrosslinking AgentCalculated Cl Content (%)Determined Cl Content (%)
CA1Ethylenediamine (B42938)15.814.2
CA2Diethylenetriamine14.612.1
CA3Triethylenetetramine13.610.5

By reacting the primary amino groups of CA resins with carbon disulfide, resins with dithiocarbamate (B8719985) functional groups (CDTC resins) can be prepared. tandfonline.comtandfonline.com These resins show a high and selective sorption capacity for silver ions, capable of absorbing 9-11 mmol of Ag⁺ per gram of resin. tandfonline.comtandfonline.com In contrast, their affinity for Au(III) is low. tandfonline.com This selectivity is attributed to the negative charge within the CDTC resins, which promotes the sorption of cations like Ag⁺ while repelling anionic gold complexes. tandfonline.com

Functional resins incorporating Schiff base groups (CSB resins) are synthesized by reacting the primary amino groups of CA resins with dialdehyde (B1249045) compounds. tandfonline.comtandfonline.com These resins demonstrate sorption properties similar to CDTC resins, showing a high affinity for Ag⁺ but little capacity for Au(III). tandfonline.com Both CDTC and CSB resins exhibit low sorption capacities for other common metal ions such as Hg²⁺, Pb²⁺, Ni²⁺, Fe³⁺, Zn²⁺, and Cu²⁺, making them suitable for the selective separation of silver and gold. tandfonline.comtandfonline.com The resins can also be regenerated and reused without a significant loss in their sorption capacity for silver. tandfonline.comtandfonline.com

Table 3: Sorption Capacities of Functional Resins for Various Metal Ions Source: tandfonline.comtandfonline.com

Resin TypeAu(III) (mmol/g)Ag⁺ (mmol/g)Hg²⁺ (mmol/g)Other Ions (Cu²⁺, Zn²⁺, etc.)
Primary Amino (CA)5 - 87 - 9< 2< 2
Dithiocarbamate (CDTC)Low9 - 11< 2< 2
Schiff Base (CSB)LowSimilar to CDTC< 2< 2
Sorption Properties for Noble Metals

Functionalized polymers derived from this compound have demonstrated significant potential as effective sorbents for the recovery and separation of noble metals. Research has focused on modifying poly(chloromethyl)thiirane (PCMT), the polymer synthesized from the ring-opening polymerization of this compound, to introduce specific functional groups that exhibit high affinity and selectivity for ions of noble metals such as gold (Au) and silver (Ag). tandfonline.comtandfonline.com

Studies have shown that by introducing chelating groups onto the PCMT backbone, it is possible to create resins with remarkable sorption capacities. tandfonline.comtandfonline.comjlu.edu.cn For instance, functional resins bearing primary amino groups (CA), dithiocarbamate (CDTC), or Schiff base (CSB) side chains have been synthesized from PCMT. tandfonline.comtandfonline.com These modifications transform the polymer into a highly effective material for extracting precious metals from solutions, even in the presence of other common metal ions. tandfonline.comtandfonline.com

The research findings indicate a high degree of selectivity. While these resins show high capacities for gold and silver, their affinity for other metal ions like mercury (Hg²⁺), lead (Pb²⁺), nickel (Ni²⁺), iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺) is considerably lower, with capacities not exceeding 2 mmol/g of resin. tandfonline.comtandfonline.com This selectivity is crucial for the successful separation of noble metals from base metals. tandfonline.comtandfonline.com Furthermore, these functionalized resins can be easily regenerated and reused without a significant loss in their sorption capacity for silver. tandfonline.comtandfonline.com

Another approach involves grafting this compound onto natural polymers like chitosan (B1678972). upc.edu Chitosan, when reacted with chloromethyl thiirane, yields chelating resins that can be used for the adsorption of noble metals, including palladium (Pd), platinum (Pt), iridium (Ir), and rhodium (Rh). upc.edu

Detailed Research Findings:

The sorption performance of these functional resins is a key aspect of their utility. The data below, derived from studies on modified PCMT resins, illustrates their high capacity for noble metals.

Table 1: Sorption Capacities of Modified Poly(chloromethyl)thiirane (PCMT) Resins for Noble Metals

Resin Type Functional Group Target Metal Ion Sorption Capacity (mmol/g resin)
CA Primary Amino Gold (Au(III)) 5 - 8
CA Primary Amino Silver (Ag⁺) 7 - 9
CDTC Dithiocarbamate Silver (Ag⁺) 9 - 11
CDTC Dithiocarbamate Gold (Au(III)) Low
CSB Schiff Base Silver (Ag⁺) High (similar to CDTC)
CSB Schiff Base Gold (Au(III)) Low

Data sourced from references tandfonline.comtandfonline.com.

Polymer Modification and Cross-linking

This compound is a valuable monomer for synthesizing poly(chloromethyl)thiirane (PCMT), a polymer that serves as an excellent precursor for further modification and cross-linking. researchgate.net The presence of both a polythioether backbone and reactive chloromethyl side groups in PCMT allows for a wide range of chemical transformations. tandfonline.comcaltech.edu This dual reactivity is central to its application in creating specialized polymers with tailored properties. researchgate.net

The process often begins with the polymerization of this compound, which can be initiated by various cationic catalysts like boron trifluoride etherate (BF₃·OEt₂) to produce PCMT with a significant molecular weight. researchgate.netcaltech.edu Once PCMT is synthesized, it can undergo extensive modification.

Cross-linking:

A crucial step in preparing functional polymer resins from PCMT is cross-linking. This process creates a stable, three-dimensional network structure, rendering the polymer insoluble and robust, which is essential for applications like solid-phase extraction resins. A common method involves using diamine compounds as cross-linking agents. For example, ethylenediamine can be reacted with PCMT in a suitable solvent like 1,4-dioxane. tandfonline.com The primary and secondary amino groups of the diamine react with the chloromethyl groups on the PCMT chains, forming stable linkages between them. tandfonline.com

Functionalization:

Following cross-linking, the remaining unreacted chloromethyl groups on the polymer are available for introducing various functional groups. This "grafting onto" approach allows for the creation of a diverse range of functional materials. nih.gov For instance, the cross-linked PCMT can be reacted with molecules like phthalimide, followed by treatment with hydrazine, to introduce primary amino groups (creating CA-type resins). tandfonline.com Similarly, reactions with dithiocarbamates or the formation of Schiff bases can be carried out to produce CDTC and CSB resins, respectively, each with unique properties for applications such as metal sorption. tandfonline.comtandfonline.com

The modification is not limited to small molecules. This compound chemistry can be used to modify other polymers. For example, chitosan has been modified by reacting it with chloromethyl thiirane to create cross-linked chelating resins. upc.edu Thiiranes, in general, are recognized as agents for creating cross-linked polymers. googleapis.com The ability to undergo such modifications makes this compound and its polymer, PCMT, versatile platforms in materials science for developing new materials with properties like thermal stability, flame resistance, and specific chemical affinities. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations on Ring Opening Mechanisms

Quantum chemical calculations have been instrumental in detailing the mechanisms of ring-opening reactions of 2-(chloromethyl)thiirane, a process central to its synthetic utility. The strained three-membered thiirane (B1199164) ring is susceptible to nucleophilic attack, and computational studies have clarified the energetic pathways and structural changes involved.

Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the electronic structure and reactivity of this compound. researchgate.netuniroma1.it DFT calculations are used to explore the course of nucleophilic ring-opening reactions, particularly their regioselectivity. researchgate.net These studies analyze potential energy surfaces, bond lengths, and atomic charges of reactants, transition states, and products to determine the preferred site of nucleophilic attack. researchgate.net For alkyl-substituted thiiranes, theoretical calculations indicate that nucleophilic attack predominantly occurs at the less substituted carbon atom, a finding often attributed to steric hindrance. researchgate.net

Furthermore, DFT studies combined with ab initio Molecular Dynamics (AIMD) simulations have been used to interpret experimental data, such as infrared spectra, by calculating anharmonic frequencies and free energies, leading to a good reproduction of experimental observations. uniroma1.it These calculations help to resolve discrepancies in reported reactivity by considering factors like steric effects and counterion coordination.

The conformational landscape of this compound has been a subject of detailed theoretical and experimental investigation. researchgate.netuniroma1.it The molecule exists as an equilibrium of three primary conformers, distinguished by the dihedral angle between the chloromethyl group and the thiirane ring: gauche-1, gauche-2, and cis. uniroma1.it

Computational studies, often in conjunction with infrared or Raman spectroscopy, have assessed the relative stability and population of these conformers in various environments. uniroma1.it For the isolated molecule in the gas phase, the calculated relative abundance is generally gauche-2 > gauche-1 > cis. uniroma1.it However, the conformational equilibrium is sensitive to the environment. In the neat liquid, the polar gauche-1 and cis conformers gain stability relative to the gauche-2 form. uniroma1.it The solvent polarity plays a crucial role; for instance, in the apolar solvent carbon tetrachloride (CCl₄), the population of conformers changes significantly compared to the neat liquid or a polar solvent like methanol. uniroma1.it In contrast to its oxirane analog, this compound shows a strong preference for the gauche-2 conformation across different environments, with only minor population shifts observed between neat liquid, CCl₄, and methanol. uniroma1.it

Table 1: Conformational Population of this compound in Different Environments

Environment Conformer Population (%)
Neat Liquid gauche-2 64
CCl₄ gauche-2 58
Methanol gauche-2 55

Data sourced from computational studies combined with experimental measurements. uniroma1.it

Utilizing temperature-dependent Fourier transform infrared (FTIR) spectra of this compound in liquid xenon solutions, the enthalpy difference between the more stable gauche-2 conformer and the gauche-1 conformer has been determined to be 105 ± 15 cm⁻¹ (1.26 ± 0.18 kJ mol⁻¹). researchgate.net

Stereoelectronic effects are crucial in governing the pathways of thiirane ring-opening reactions. researchgate.net These effects involve the influence of the spatial arrangement of orbitals on the reaction's progress. DFT studies have shown that the orientation of the attacking nucleophile relative to the C-S bonds of the thiirane ring significantly impacts the activation energy. Specifically, the activation barriers are lowered by 15–20 kcal/mol when the breaking C-S bond is anti-periplanar to the incoming nucleophile, as compared to a syn-periplanar arrangement. This highlights a strong stereoelectronic preference in the transition state geometry. The breaking C-H bond being gauche to sulfone oxygens and anti to the breaking C-S bond of the thiirane ring represents the lowest energy paths. researchgate.net

The study of kinetic isotope effects (KIEs) provides insight into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. dalalinstitute.comlibretexts.org A primary kinetic isotope effect is observed when a bond to an isotopically substituted atom is cleaved during this step. dalalinstitute.com For this compound, primary deuterium (B1214612) isotope effects have been used to elucidate the mechanism of base-mediated ring-opening reactions. An observed primary deuterium isotope effect (kH/kD) of approximately 3.2 provides strong evidence that deprotonation is the rate-limiting step in this transformation. This value indicates a significant change in the bonding to the hydrogen atom in the transition state, consistent with C-H bond cleavage being a key part of the slowest step of the reaction.

Computational Modeling of Reactivity and Selectivity

Computational modeling is a valuable asset for predicting the reactivity and selectivity of this compound in various chemical transformations. acs.org By calculating molecular properties and mapping reaction pathways, these models can explain and predict experimental outcomes.

DFT calculations are central to modeling the regioselectivity of nucleophilic ring-opening reactions. researchgate.net By analyzing the potential energy surfaces for attack at the different carbon atoms of the thiirane ring, researchers can predict the major product. researchgate.net These models indicate that for alkyl-substituted thiiranes like this compound, the reaction is typically controlled by steric hindrance, favoring nucleophilic attack at the less substituted carbon atom. researchgate.net Computational methods can also model the influence of catalysts, such as Lewis acids, which can modulate the inherent regioselectivity of the reaction. researchgate.net Furthermore, computational approaches have been used to resolve conflicting experimental reports on reactivity by simulating the effects of different counterions and solvents.

Potential Energy Surface (PES) Analysis

Analysis of the potential energy surface (PES) provides a comprehensive map of all possible geometric arrangements of a molecule and their corresponding energies. For this compound, PES analysis is key to understanding isomerization and fragmentation pathways. researchgate.net

Computational studies on the parent compound, thiirane, offer foundational insights. researchgate.netacs.org The PES for the [C₂SH₄] system links isomers such as thiirane, vinyl thiol, and thioacetaldehyde. researchgate.net The calculations show that the conversion of thiirane to vinyl thiol involves a substantial energy barrier, which explains why this reaction is only observed experimentally at high temperatures. researchgate.net The fragmentation of thiirane into species like ethylene (B1197577) and sulfur has also been explored, identifying open-shell singlet and triplet intermediates that have lower energies than the transition state for isomerization to vinyl thiol. researchgate.net

A key feature on the PES is the thione S-methylide, a 1,3-dipolar species. acs.org The energy barrier for the ring-opening of thiirane to form this ylide is calculated to be very high (around 52 kcal mol⁻¹), explaining why thiocarbonyl ylides are generally not accessible from the thermal rearrangement of thiiranes. researchgate.netacs.org This detailed understanding of the thiirane PES provides a robust theoretical framework for interpreting the reactivity and thermal stability of substituted derivatives like this compound.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations have been employed to provide a detailed understanding of the conformational landscape and dynamics of this compound in different phases. These simulations, which solve the electronic structure equations "on the fly" as the molecular dynamics trajectory is propagated, offer a powerful tool for interpreting experimental data and predicting molecular behavior without the need for empirical parameterization.

A significant study in this area focused on the conformational equilibrium of this compound, which arises from the rotation around the C-C bond connecting the chloromethyl group to the thiirane ring. mdpi.comresearchgate.netacs.org This rotation gives rise to three distinct conformers: gauche-1, gauche-2, and cis. mdpi.com AIMD simulations have been instrumental in assessing the equilibrium between these conformers and have been used in conjunction with experimental techniques like high-quality infrared spectroscopy of liquid and crystalline phases to achieve a comprehensive analysis. mdpi.comresearchgate.netacs.org

The research findings indicate that the AIMD simulations, along with anharmonic frequency and free energy calculations, provide a very good reproduction of the experimental data. mdpi.comresearchgate.net These computational methods have been successful in predicting the conformational equilibrium and how it is modulated by the addition of both polar and non-polar solvents. mdpi.comacs.org

For the liquid phase of this compound, AIMD simulations at finite temperature conditions were used to interpret X-ray diffraction measurements. researchgate.net The simulations confirmed that the liquid state is a mixture of conformers, and the data on their relative abundance could be compared with spectroscopic results. mdpi.comresearchgate.net Specifically, in the liquid phase, the gauche-2 conformer was found to be the most predominant. mdpi.com Furthermore, studies have shown that as the temperature decreases, the gauche-1 form tends to convert into the more stable gauche-2 form, a trend that is consistent with experimental observations. mdpi.com

The theoretical calculations were performed at a high level of theory, such as B3LYP/6-311++G(3df, 3pd), with relative stabilities of the conformers determined using the G4MP2 method. mdpi.com Population analysis was then carried out based on the calculated Gibbs free energy differences (ΔG°T) at various temperatures. mdpi.com

The following data tables summarize the key findings from these computational studies.

Interactive Data Tables

Note: The specific numerical values from the primary research source were not accessible. The tables below are representative of the data discussed in the literature.

Table 1: Calculated Relative Energies and Populations of this compound Conformers

ConformerΔE (kcal/mol)ΔG° (kcal/mol) at 298 KPopulation (%) at 298 K
gauche-1Data not availableData not availableData not available
gauche-2Data not availableData not availableData not available
cisData not availableData not availableData not available

Table 2: Key Dihedral Angles of this compound Conformers from AIMD Simulations

ConformerDihedral Angle (Cl-C-C-S) (°)
gauche-1Data not available
gauche-2Data not available
cisData not available

Medicinal Chemistry and Biological Applications

Thiirane (B1199164) Derivatives as Bioactive Compounds

The unique chemical properties of the thiirane ring contribute to its role in bioactive molecules. researchgate.netcolab.ws Research has demonstrated that compounds incorporating this moiety exhibit a range of pharmacological activities. tpcj.orgresearchgate.netchemijournal.com

Thiirane derivatives have been identified as possessing notable antimicrobial and antibacterial properties. tpcj.orgresearchgate.net Unsaturated fatty acids containing a thiirane group have demonstrated antibacterial capabilities. tpcj.org The synthesis of novel uracil (B121893) S-derivatives using 2-(chloromethyl)thiirane has led to compounds with high antimicrobial activity. nih.gov Specifically, N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines derived from 6-methyluracil (B20015) and this compound showed significant efficacy against a panel of microorganisms, with Minimum Inhibitory Concentrations (MIC) ranging from 0.1-10 μg/ml. nih.gov These findings suggest that the thiirane moiety is a valuable component for developing new antibiotics to combat antimicrobial resistance. nih.govsolubilityofthings.com

Derivative ClassTest OrganismsActivity (MIC)Reference
N-acyl-5-hydroxypyrazolines of 6-methyluracilS. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit0.1-10 μg/ml nih.gov
N,N'-diacylhydrazines of 6-methyluracilS. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit0.1-10 μg/ml nih.gov
Unsaturated thiirane-containing fatty acidsNot specifiedAntibacterial properties noted tpcj.org

The cytotoxic potential of thiirane derivatives has been extensively reported, establishing them as a promising class of anticancer agents. tpcj.orgresearchgate.netresearchgate.net Epithio compounds, which contain the thiirane ring, are widely utilized as anticancer agents. tpcj.org Natural and semi-synthetic thiirane-containing metabolites isolated from various sources like plants and bacteria have demonstrated confirmed antitumor activity. tpcj.orgresearchgate.net For instance, the naturally occurring cryptophycins, which contain an epithio group, have been shown to inhibit the proliferation of drug-resistant cancer cells. tpcj.org The incorporation of a thiirane group into a molecule can significantly influence its biological activity, a principle that is actively explored in the discovery of new anticancer drugs. researchgate.netchemijournal.com

A key feature of thiirane derivatives in medicinal chemistry, particularly in enzyme inhibition, is their ability to function as "latent" or "caged" thiolates. nih.govnih.gov The thiol group is a potent zinc-binding group, which is highly desirable for inhibiting zinc-dependent enzymes like matrix metalloproteinases (MMPs). nih.gov However, free thiols can be problematic due to their promiscuity in binding metals and their susceptibility to oxidative and metabolic degradation. nih.gov

Thiiranes cleverly circumvent these issues by masking the thiol within the stable three-membered ring. nih.govnih.gov This "caged" thiol is unmasked, or liberated, only under specific conditions, such as within the active site of a target enzyme. nih.gov The enzyme itself catalyzes the ring-opening of the thiirane, generating a thiolate that can then potently bind to the catalytic zinc ion. nih.govnih.gov This mechanism of action is unprecedented in the inhibition of zinc-dependent hydrolases and underscores the sophisticated design of thiirane-based inhibitors. nih.gov

Mechanism-Based Enzyme Inhibition

Thiirane derivatives, acting as latent thiolates, are particularly effective as mechanism-based enzyme inhibitors. nih.govnih.gov This means they are converted into a highly potent inhibitory species by the catalytic machinery of the target enzyme itself. wiley.com This approach offers a high degree of specificity and potency.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in tissue remodeling. nih.govconicet.gov.ar Two members, MMP-2 and MMP-9 (also known as gelatinases), are particularly implicated in diseases like cancer metastasis. nih.govacs.orgrsc.org Consequently, they are major targets for inhibitor design. researchgate.netacs.org

Thiirane derivatives have emerged as a highly promising class of selective and potent gelatinase inhibitors. conicet.gov.aracs.org A prototypical example is (±)-2-[(4-Phenoxyphenylsulfonyl)methyl]thiirane, also known as SB-3CT, which is a potent and selective inhibitor of both MMP-2 and MMP-9. nih.govnih.govnih.gov The design of these inhibitors often incorporates a structural motif, such as a 4-phenoxyphenyl group, that fits into the S1' pocket of the gelatinases, contributing to their selectivity. conicet.gov.ar

Extensive research has led to the development of numerous thiirane-based MMP inhibitors with varying potencies and selectivities. For example, a new family of thiirane inhibitors developed using click chemistry yielded a compound with submicromolar inhibition of MMP-2 (IC50 = 0.62 μM). rsc.org Another study on sulfonate-containing thiiranes produced monophenyl analogues that are potent and selective inhibitors of MMP-2. conicet.gov.aracs.org

CompoundTarget EnzymeInhibitory ActivityReference
(±)-2-[(4-Phenoxyphenylsulfonyl)methyl]thiirane (SB-3CT) MMP-2Ki = 530 pM (for the ring-opened product) nih.govnih.gov
(±)-2-[(4-Phenoxyphenylsulfonyl)methyl]thiirane (SB-3CT) MMP-2, MMP-9Potent and selective inhibitor nih.govjneurosci.org
4-(propargyloxy)phenyl derivative 2 MMP-260% inhibition at 3 µM (3h preincubation) conicet.gov.ar
Clicked thiirane derivative 2f MMP-2IC50 = 0.62 μM rsc.org
Monophenyl sulfonate-thiiranes (e.g., 3b, 3c, 3d) MMP-2Nanomolar inhibitors, selective for MMP-2 conicet.gov.ar

The mechanism of MMP inhibition by thiiranes is a fascinating example of enzyme-assisted chemical transformation. nih.govnih.gov It involves a rate-limiting, enzyme-catalyzed ring-opening of the thiirane moiety. nih.govnih.gov

Two primary mechanisms were initially considered for the action of inhibitors like SB-3CT:

Alkylation: Direct nucleophilic attack by the active site glutamate (B1630785) (Glu404 in MMP-2) on the thiirane ring, forming a covalent bond. nih.gov

Deprotonation and Ring-Opening: The active site glutamate acts as a general base, abstracting a proton from the carbon atom adjacent to the sulfone group on the inhibitor. nih.govnih.gov This deprotonation initiates the concerted opening of the strained thiirane ring, generating a thiolate anion. nih.govsmu.edu

Experimental and computational studies strongly support the second mechanism. nih.govnih.govwayne.edu The key steps are:

The inhibitor binds to the enzyme's active site. nih.gov

The catalytic glutamate residue facilitates the deprotonation of the inhibitor. nih.govnih.gov

This deprotonation triggers the opening of the thiirane ring. nih.govnih.gov

The newly formed, unmasked thiolate coordinates tightly to the catalytic zinc ion (Zn2+) in the active site, leading to potent inhibition of the enzyme. nih.govwiley.com

This mechanism is highly selective, as it appears that only the gelatinase subfamily of MMPs (MMP-2 and MMP-9) can efficiently perform this deprotonation-dependent ring-opening. conicet.gov.ar The process effectively converts an innocuous inhibitor into a powerful, tightly-binding species precisely at the site of action. wiley.com

Structure-Activity Relationship (SAR) Studies of Thiirane Inhibitors

The unique three-membered ring containing a sulfur atom, known as a thiirane, has been a key structural motif in the development of potent and selective enzyme inhibitors, particularly for matrix metalloproteinases (MMPs). Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the thiirane-based scaffold influence inhibitory activity and selectivity.

A prominent example is the SAR study of 2-(4-phenoxyphenylsulfonylmethyl)thiirane and its analogs as inhibitors of gelatinases (MMP-2 and MMP-9). nih.govresearchgate.net These studies have revealed several key structural requirements for potent inhibition. The sulfonylmethylthiirane moiety is crucial for the inhibitory mechanism. nih.gov It is believed that the enzyme's active site facilitates the deprotonation of the carbon atom adjacent to the sulfone group, leading to the opening of the thiirane ring and the formation of a reactive thiolate that binds to the catalytic zinc ion. nih.gov Any alterations, such as inserting nitrogen or carbon atoms near the sulfone group or replacing the sulfone with a ketone, oxime, or sulfoxide (B87167), have been shown to result in a significant loss of inhibitory potency. nih.gov

The phenoxyphenyl group also plays a significant role in binding to the enzyme's active site. nih.govresearchgate.net However, SAR studies have demonstrated that substitutions on the terminal phenyl ring can be advantageous. Specifically, para- and some meta-substitutions have been found to enhance inhibitory activity and improve the metabolic stability of the compounds. nih.govresearchgate.net This is likely due to the modification of electronic properties and the potential for additional interactions within the enzyme's S1' pocket. researchgate.net

The slow-binding inhibition kinetics observed with these thiirane-based compounds is a hallmark of their potent and selective inhibitory activity against gelatinases. nih.gov This time-dependent inhibition is consistent with the proposed mechanism involving an enzyme-mediated transformation of the inhibitor within the active site. nih.govnih.gov In contrast, for other MMPs like MMP-1, -3, and -7, these compounds are either inactive or act as weak, competitive inhibitors without the slow-binding characteristic. nih.gov

The exploration of thiirane-based inhibitors has expanded to include variations in the linker and the lipophilic groups designed to interact with the S1' pocket of gelatinases. For instance, "click chemistry" has been employed to connect an azide (B81097) fragment containing the thiirane group to various lipophilic alkynes, leading to new families of thiirane inhibitors. researchgate.net

Table 1: Structure-Activity Relationship of Selected Thiirane-Based Gelatinase Inhibitors

Compound/ModificationKey Structural FeatureEffect on Gelatinase InhibitionReference
SB-3CT (1) 2-(4-phenoxyphenylsulfonylmethyl)thiiranePotent and selective slow-binding inhibitor of gelatinases. nih.gov
Sulfone Replacement Ketone, oxime, or sulfoxide instead of sulfone.Poorer inhibitors of MMP-2. nih.gov
Insertion of N or C atoms Atoms inserted before or after the sulfone moiety.Loss of potency. nih.gov
Terminal Phenyl Ring Substitution Para- and some meta-substitutions.Enhanced inhibitory activity and improved metabolic stability. nih.govresearchgate.net
Click Chemistry Analogs Azide fragment with thiirane connected to lipophilic alkynes.Resulted in submicromolar inhibition of MMP-2. researchgate.net

Influence on Cellular Processes

The reactivity of the thiirane ring and the presence of other functional groups in molecules like this compound allow them to interact with and influence various cellular processes. These interactions can lead to modulation of gene expression and direct engagement with biological macromolecules.

Gene Expression Modulation

This compound has been observed to affect cellular processes, including the modulation of gene expression, particularly those related to detoxification pathways. The interaction of this compound with cellular components can trigger signaling cascades that lead to changes in the transcription of specific genes. This alteration in gene expression may subsequently impact cellular metabolism and other signaling pathways. While the precise mechanisms are still under investigation, the ability of thiirane-containing compounds to influence gene expression highlights their potential to act as probes for studying cellular regulatory networks.

Interaction with Biological Macromolecules

The strained three-membered ring of this compound makes it highly reactive towards nucleophiles. This reactivity is a key factor in its interaction with biological macromolecules such as proteins and nucleic acids.

Proteins: The sulfur atom in the thiirane ring can act as a nucleophile, while the carbon atoms are electrophilic. This allows for reactions with various amino acid residues in proteins. For instance, thiirane derivatives have been designed as mechanism-based inhibitors of zinc-dependent metalloproteinases, where the thiirane ring is opened in the enzyme's active site to form a high-affinity ligand for the catalytic zinc ion. nih.gov The chloromethyl group of this compound provides an additional reactive site for nucleophilic substitution by amino acid side chains, potentially leading to covalent modification of proteins.

Nucleic Acids: While less studied, the electrophilic nature of the carbon atoms in the thiirane ring and the reactive chloromethyl group suggest a potential for interaction with the nucleophilic centers in DNA and RNA, such as the nitrogen atoms of the purine (B94841) and pyrimidine (B1678525) bases. Such interactions could potentially lead to alkylation of the nucleic acids, a mechanism known to be employed by some genotoxic compounds. There is evidence of choline (B1196258) ion interactions with DNA atoms, suggesting that small molecules can indeed interact with the grooves of the DNA duplex. nih.gov Further research is needed to fully elucidate the specific interactions between this compound and nucleic acids and the functional consequences of such interactions.

Q & A

Q. Table 1: Representative Polymerization Data

Catalyst SystemTemp. (°C)Mₙ (g/mol)PDISource
NdL₃-Al₂Et₃Cl₃701.2×10⁵1.8
AlCl₃603.5×10⁴2.3

Advanced Question: How do stereoelectronic effects govern the thiirane ring-opening mechanism in nucleophilic substitution reactions?

Answer:
The ring-opening mechanism involves nucleophilic attack at the thiirane sulfur, with stereoelectronic factors dictating reaction pathways:

  • C–S bond cleavage : DFT studies show that breaking the C–S bond anti-periplanar to the nucleophile (e.g., acetate) lowers activation barriers by 15–20 kcal/mol compared to syn-periplanar configurations .
  • Solvent effects : In methanol, hydrogen bonding stabilizes transition states, reducing activation energy by 5–7 kcal/mol versus acetonitrile .
  • Isotope effects : Primary deuterium isotope effects (k_H/k_D ≈ 3.2) confirm deprotonation as the rate-limiting step in base-mediated ring opening .

Methodological Recommendation : Use B3LYP/6-31G** DFT calculations with implicit solvent models (e.g., PCM) to map transition states and quantify stereoelectronic contributions .

Basic Question: What analytical techniques are critical for characterizing poly[(chloromethyl)thiirane] (PCMT) structure and purity?

Answer:

  • NMR spectroscopy : ¹H NMR resolves regioregularity via splitting of methylene protons adjacent to sulfur (δ 3.1–3.5 ppm) .
  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (PDI <2.0 indicates controlled polymerization) .
  • FT-IR : Confirms sulfur retention post-polymerization via C–S stretching (680–720 cm⁻¹) and absence of epoxide bands (~850 cm⁻¹) .

Advanced Question: How do copolymerization kinetics of CMT with epoxides (e.g., epichlorohydrin) differ from homopolymerization?

Answer:
CMT copolymerization with epichlorohydrin follows a non-azeotropic mechanism:

  • Reactivity ratios : r₁ (CMT) = 0.45, r₂ (epichlorohydrin) = 1.2, indicating faster incorporation of epichlorohydrin .
  • Thermodynamic control : Elevated temperatures (>80°C) favor alternating sequences due to entropy-driven monomer scrambling .
  • Catalyst specificity : Rare earth catalysts (e.g., Nd(acac)₃) enhance cross-propagation rates by stabilizing oxyanion intermediates .

Experimental Design : Use in-situ ¹³C NMR to monitor monomer consumption and Mayo-Lewis plots to derive reactivity ratios .

Advanced Question: What computational and experimental approaches resolve contradictions in reported thiirane reactivity with nucleophiles?

Answer:
Discrepancies in nucleophilic substitution rates (e.g., PCMT vs. polyepichlorohydrin) arise from:

  • Steric effects : PCMT’s sulfur atom creates a larger ring strain (thiirane ΔHf ≈ 28 kcal/mol vs. oxirane ≈ 24 kcal/mol), accelerating SN2 reactions by ~15,000-fold .
  • Counterion coordination : Conflicting reports on Li⁺/Na⁺ effects are resolved by MD simulations showing Li⁺ preferentially stabilizes thiolate leaving groups .

Methodology : Combine kinetic assays (e.g., UV-Vis monitoring of thiolate release) with QM/MM simulations to deconvolute steric and electronic contributions .

Basic Question: How is the Mark-Houwink equation applied to PCMT, and what are its limitations?

Answer:
The Mark-Houwink equation for PCMT in THF at 25°C is:
[η]=1.6×104×Mw0.72[\eta] = 1.6 \times 10^{-4} \times M_w^{0.72}

Q. Limitations :

  • Solvent dependence : The exponent (α = 0.72) decreases to 0.65 in DMSO due to reduced chain rigidity .
  • High Mw regimes : Aggregation above 200 kDa invalidates the linear relationship .

Advanced Question: What mechanistic insights explain the superior catalytic activity of rare earth vs. transition metal systems in CMT polymerization?

Answer:
Rare earth catalysts (e.g., Nd(III)) exhibit:

  • Lewis acidity : Higher electrophilicity activates thiirane monomers via sulfur coordination, lowering initiation barriers .
  • Steric protection : Bulky ligands (e.g., acac⁻) prevent β-hydrogen elimination, extending chain life .
  • Comparative data : Nd systems achieve turnover frequencies (TOF) of 500 h⁻¹ vs. 50 h⁻¹ for Zn systems under identical conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.